4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid
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Overview
Description
4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzazepine core, a hydroxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid typically involves multiple steps. One common method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
10,11-dihydro-10-hydroxycarbamazepine: A metabolite of carbamazepine with similar structural features.
Eslicarbazepine acetate: A prodrug that is converted to eslicarbazepine in the body, used in the treatment of epilepsy.
Uniqueness
4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17-12-13-6-1-3-8-15(13)21(16-9-4-2-7-14(16)17)19(25)20-11-5-10-18(23)24/h1-4,6-9,17,22H,5,10-12H2,(H,20,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCFGVXBUYHYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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